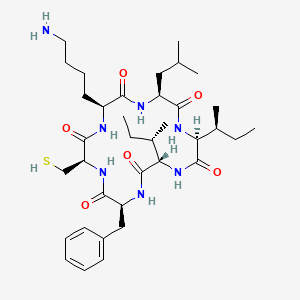
Cyclo(CKLIIF)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(CKLIIF) is a cyclic peptide composed of the amino acids cysteine, lysine, leucine, isoleucine, and phenylalanine. This compound has garnered significant attention due to its potential therapeutic applications, particularly as an inhibitor of hypoxia-inducible factors (HIFs) 1 and 2. Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CKLIIF) a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(CKLIIF) typically involves the use of CyClick chemistry, a novel strategy for the macrocyclization of peptides. This method is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. The peptide conformation internally directs the activation of the backbone amide bond, facilitating the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%). This method is tolerant to a variety of peptide aldehydes and can be applied for the synthesis of 12- to 24-membered rings with varying amino acid compositions in one-pot, under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for Cyclo(CKLIIF) are not extensively documented, the principles of CyClick chemistry can be scaled up for industrial applications. The key advantages of this method, such as high chemoselectivity and mild reaction conditions, make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclo(CKLIIF) primarily undergoes intramolecular cyclization reactions. The CyClick chemistry used in its synthesis is a type of cycloaddition reaction, specifically a [4 + 3] cycloaddition, which is a powerful method in organic chemistry for making cyclic structures .
Common Reagents and Conditions: The synthesis of Cyclo(CKLIIF) involves the use of peptide aldehydes and conditions that promote intramolecular hydrogen-bonding patterns. The reaction conditions are typically mild, and the process does not require coupling reagents or metals .
Major Products Formed: The major product formed from the synthesis of Cyclo(CKLIIF) is a stable 4-imidazolidinone-cyclic peptide. This structure acts as an endocyclic control element that promotes an intramolecular hydrogen-bonding pattern, leading to macrocycles with conformationally rigid turn structures .
Scientific Research Applications
Cyclo(CKLIIF) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cyclic peptide synthesis and macrocyclization techniques. In biology and medicine, Cyclo(CKLIIF) is being investigated for its potential as a therapeutic agent due to its ability to inhibit hypoxia-inducible factors 1 and 2. This inhibition disrupts hypoxia-response signaling in cancer cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Cyclo(CKLIIF) exerts its effects by inhibiting hypoxia-inducible factors 1 and 2. It disrupts the interaction of both HIF1-α and HIF2-α with HIF1-β, with affinity for the PAS-B domains of HIF1-α and HIF2-α. This disruption prevents the transcriptional activity of HIFs, thereby inhibiting the cellular response to hypoxia. The molecular targets involved in this mechanism are the PAS-B domains of HIF1-α and HIF2-α .
Comparison with Similar Compounds
Cyclo(CKLIIF) is unique due to its high diastereoselectivity and stability as a cyclic peptide. Similar compounds include other cyclic peptides that inhibit hypoxia-inducible factors, such as those identified in the CyClick chemistry studies. These compounds share the ability to disrupt protein-protein interactions in a highly specific manner, but Cyclo(CKLIIF) stands out due to its high chemoselectivity and the stability of its 4-imidazolidinone-cyclic structure .
List of Similar Compounds:- Cyclic peptides synthesized using CyClick chemistry.
- Other HIF inhibitors that target the PAS-B domains of HIF1-α and HIF2-α.
Cyclo(CKLIIF) represents a significant advancement in the field of cyclic peptide synthesis and holds great promise for therapeutic applications, particularly in cancer treatment.
Properties
Molecular Formula |
C36H59N7O6S |
|---|---|
Molecular Weight |
718.0 g/mol |
IUPAC Name |
(3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
XJRRXYUTYATOHA-CJKZIAQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















